molecular formula C4H4N4O2 B13802033 4(1H)-Pyrimidinone, 2-amino-5-nitroso-

4(1H)-Pyrimidinone, 2-amino-5-nitroso-

Cat. No.: B13802033
M. Wt: 140.10 g/mol
InChI Key: ADWMOUURJNZQCZ-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-amino-5-nitroso- is a heterocyclic organic compound with the molecular formula C4H4N4O2. It is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound has an amino group at position 2 and a nitroso group at position 5, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-nitroso- can be achieved through several methods. One common approach involves the nitration of 2-amino-4(1H)-pyrimidinone using nitric acid under controlled conditions to introduce the nitroso group at the 5-position . Another method includes the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 4(1H)-Pyrimidinone, 2-amino-5-nitroso-.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-amino-5-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 2-amino-5-nitro-4(1H)-pyrimidinone.

    Reduction: 2,5-diamino-4(1H)-pyrimidinone.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-amino-5-nitroso- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-nitroso- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. These interactions are mediated through the formation of reactive intermediates that can modify the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2-amino-5-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitroso groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

2-amino-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C4H4N4O2/c5-4-6-1-2(8-10)3(9)7-4/h1H,(H3,5,6,7,9)

InChI Key

ADWMOUURJNZQCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)N)N=O

Origin of Product

United States

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